![molecular formula C13H11F3N2O B2929411 3-{[3-(Trifluoromethyl)benzyl]oxy}-2-pyridinamine CAS No. 81066-62-8](/img/structure/B2929411.png)
3-{[3-(Trifluoromethyl)benzyl]oxy}-2-pyridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[3-(Trifluoromethyl)benzyl]oxy}-2-pyridinamine, also known as TFBOPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. TFBOPA is a pyridine-based compound that contains a trifluoromethyl group and a benzyl ether moiety. This compound has been synthesized using various methods and has shown promising results in scientific research studies.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Complex Formation
- The synthesis and structural characterization of zinc(II) complexes with pyridine carbaldehyde oxime derivatives demonstrate the intricate coordination behavior and potential applications in materials science and catalysis (Konidaris et al., 2009). These complexes form 1D architectures through hydrogen bonding, showcasing the utility of pyridine derivatives in constructing novel metal-organic frameworks.
Catalytic and Reaction Mechanisms
- Research on palladium(II) complexes with pyridine and trifluoromethyl groups has led to the development of new catalytic processes for fluorination reactions, offering insights into the design of more efficient catalysts for organic synthesis (Grushin & Marshall, 2009).
Organometallic Chemistry
- The interaction between osmium-hexahydride complexes and pyridinamine derivatives has been studied for the activation of C-H and reduction of C-E bonds, highlighting the potential of these complexes in organic transformations and synthetic applications (Barrio et al., 2004).
Oxidation Processes
- The catalyzed oxidation of alcohols to aldehydes and ketones by molecular oxygen using Pd(OAc)2/pyridine showcases the application of pyridine derivatives in facilitating environmentally friendly oxidation processes (Nishimura et al., 1998).
Trifluoromethoxylation and Fluorination
- A study on the oxidative desulfurization-fluorination of alkanol xanthates using HF–pyridine systems emphasizes the versatility of pyridine in promoting fluorination and trifluoromethoxylation reactions, important for pharmaceutical and agrochemical development (Kanie et al., 1997).
Propiedades
IUPAC Name |
3-[[3-(trifluoromethyl)phenyl]methoxy]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O/c14-13(15,16)10-4-1-3-9(7-10)8-19-11-5-2-6-18-12(11)17/h1-7H,8H2,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKGHWHESMVQCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)COC2=C(N=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


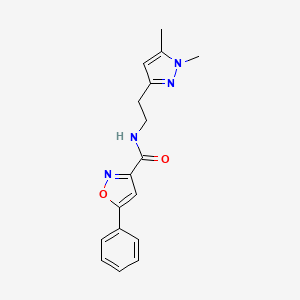

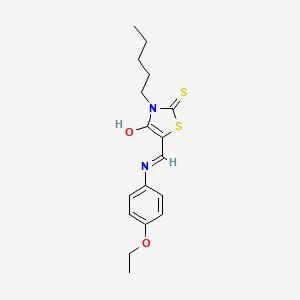
![1-Benzoyl-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2929333.png)
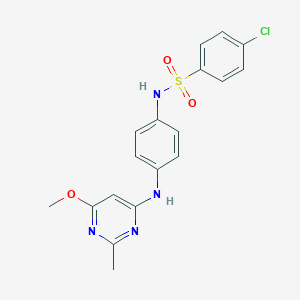
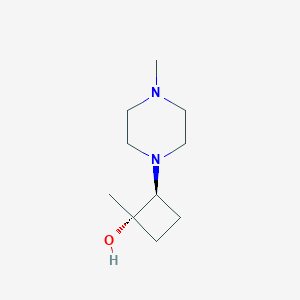
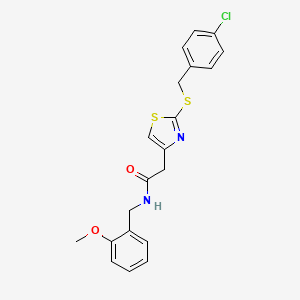

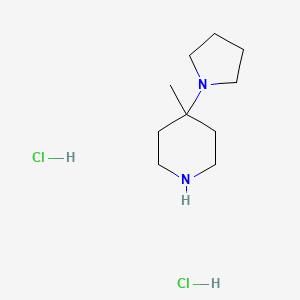
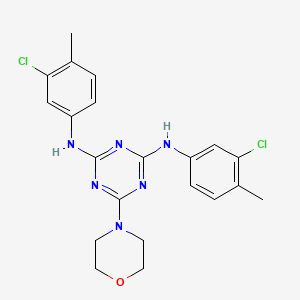
![(E)-N'-methoxy-N-[7-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2929348.png)

![tert-butylN-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate](/img/structure/B2929350.png)